molecular formula C8H6F2O B1304709 2,6-Difluoro-3-methylbenzaldehyde CAS No. 261763-34-2

2,6-Difluoro-3-methylbenzaldehyde

Cat. No.: B1304709
CAS No.: 261763-34-2
M. Wt: 156.13 g/mol
InChI Key: MXZXYEFIOADJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methylbenzaldehyde is an organic compound with the chemical formula C8H6F2O. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

2,6-Difluoro-3-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

2,6-Difluoro-3-methylbenzaldehyde is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound . It’s also recommended to use this compound only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Aldehydes like 2,6-difluoro-3-methylbenzaldehyde can undergo nucleophilic substitution reactions . For instance, they can react with nucleophiles to form products such as oximes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of aldehydes and their interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

    2,6-Difluorobenzaldehyde: Lacks the methyl group at the 3 position.

    3-Methylbenzaldehyde: Lacks the fluorine atoms at the 2 and 6 positions.

    2,4-Difluoro-3-methylbenzaldehyde: Has fluorine atoms at the 2 and 4 positions instead of 2 and 6.

Uniqueness: 2,6-Difluoro-3-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms increases the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,6-difluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZXYEFIOADJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378904
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-34-2
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-methylbenzaldehyde
Reactant of Route 4
2,6-Difluoro-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.